Pharmacological Activity: Inactive Metabolite
N,N-Didesmethyl Ulipristal (di-demethylated metabolite) is not pharmacologically active, in contrast to Ulipristal Acetate (parent compound) which demonstrates potent binding to human progesterone receptors PR-A and PR-B (EC50s = 8.5 nM and 7.7 nM, respectively) [1][2]. This is also distinct from the mono-demethylated metabolite PGL4002, which is pharmacologically active [2].
| Evidence Dimension | Pharmacological Activity at Progesterone Receptor |
|---|---|
| Target Compound Data | Not pharmacologically active [1] |
| Comparator Or Baseline | Ulipristal Acetate: EC50 = 8.5 nM (PR-A), 7.7 nM (PR-B) [2] |
| Quantified Difference | Inactive vs. EC50 values in the low nanomolar range |
| Conditions | In vitro binding assays using human progesterone receptors |
Why This Matters
Procurement of N,N-Didesmethyl Ulipristal for biological assays would yield no positive control signal, confirming its exclusive utility is as an analytical reference standard.
- [1] capri.ctiexchange.org. Di-N-demethylated Ulipristal Acetate. View Source
- [2] Bertin Bioreagent. Ulipristal Acetate (Product Datasheet CAT N°: 23657). View Source
